molecular formula C14H12ClN5OS B2753231 5-chloro-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)thiophene-2-carboxamide CAS No. 1448129-82-5

5-chloro-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)thiophene-2-carboxamide

Cat. No. B2753231
CAS RN: 1448129-82-5
M. Wt: 333.79
InChI Key: HETXSCJRXZNFOM-UHFFFAOYSA-N
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Description

5-chloro-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)thiophene-2-carboxamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known by its chemical name, CP-690,550, and is classified as a Janus kinase (JAK) inhibitor.

Scientific Research Applications

Dual Thrombin and Factor Xa Inhibitor

This compound has been identified as a potent orally active dual thrombin and factor Xa inhibitor . It has strong activity in vitro vs factor Xa and thrombin, and presents good selectivity versus related serine proteases . It is also very active in the thrombin generation time (TGT) coagulation assay in human platelet rich plasma (PRP) .

Antitumor Activity

The compound has been found to have potent antitumor activity . It has been identified as a dual CDK6 and 9 inhibitor, which results in suppression of their downstream signaling pathway and inhibition of cell proliferation by blocking cell cycle progression and inducing cellular apoptosis . It has shown significant inhibition of tumor growth in a xenograft mouse model with no obvious toxicity .

Synthesis of Derivatives

The compound can be used as a starting material for the synthesis of various derivatives . For example, it can undergo a Suzuki cross-coupling reaction with various aryl/heteroaryl boronic acids/pinacol esters to synthesize 5-aryl-N derivatives .

Development of New Drugs

Due to its inhibitory activities against thrombin, factor Xa, and CDK6/9, the compound has potential for the development of new drugs for the treatment of various diseases, including blood clotting disorders and cancer .

Study of Cell Cycle Progression

As a dual CDK6 and 9 inhibitor, the compound can be used in scientific research to study cell cycle progression and the role of these kinases in various biological processes .

Investigation of Apoptosis Mechanisms

The compound’s ability to induce cellular apoptosis makes it a useful tool for investigating the mechanisms of apoptosis, which is a key process in many diseases, including cancer .

properties

IUPAC Name

5-chloro-N-[2-(2-pyrimidin-2-ylimidazol-1-yl)ethyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN5OS/c15-11-3-2-10(22-11)14(21)19-7-9-20-8-6-18-13(20)12-16-4-1-5-17-12/h1-6,8H,7,9H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HETXSCJRXZNFOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)C2=NC=CN2CCNC(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)thiophene-2-carboxamide

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